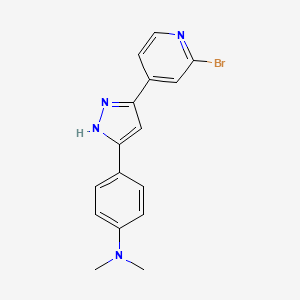![molecular formula C29H36N4O2S B10855021 5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XR8-89 is a potent inhibitor of papain-like protease (PLpro), exhibiting an IC50 value of 0.1 μM . This compound has shown significant potential in hindering the replication of SARS-CoV-2 by inducing conformational changes in the SARS-CoV-2 papain-like protease . XR8-89 is primarily used in scientific research related to SARS-CoV-2 and other viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XR8-89 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of XR8-89 is carried out through customized synthesis processes. These processes are designed to ensure high purity and yield of the compound. The synthesis team employs excellent synthesis technology and capabilities to produce XR8-89, although there is a low probability of synthesis failure due to various objective factors .
Chemical Reactions Analysis
Types of Reactions
XR8-89 undergoes several types of chemical reactions, including:
Oxidation: XR8-89 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: XR8-89 can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions are typically derivatives of XR8-89 with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
XR8-89 has a wide range of scientific research applications, including:
Mechanism of Action
XR8-89 exerts its effects by inhibiting the papain-like protease (PLpro) of SARS-CoV-2. The compound induces conformational changes in the protease, thereby hindering its ability to replicate the virus . The molecular targets involved include specific regions of the protease that are critical for its function .
Comparison with Similar Compounds
Similar Compounds
GRL-0617: Another inhibitor of papain-like protease with known IC50 values.
PLP_Snyder530: A compound with similar inhibitory effects on papain-like protease.
Sander’s Compound 7 (CPD7): Recently published compound with comparable inhibitory activity.
Uniqueness of XR8-89
XR8-89 stands out due to its high potency and efficacy in inhibiting the replication of SARS-CoV-2. Its ability to induce conformational changes in the papain-like protease makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C29H36N4O2S |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
5-(azetidin-3-ylamino)-N-[(1R)-1-[3-[5-[[[(1S,3R)-3-hydroxycyclopentyl]amino]methyl]thiophen-2-yl]phenyl]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H36N4O2S/c1-18-6-7-23(33-24-15-30-16-24)14-27(18)29(35)32-19(2)20-4-3-5-21(12-20)28-11-10-26(36-28)17-31-22-8-9-25(34)13-22/h3-7,10-12,14,19,22,24-25,30-31,33-34H,8-9,13,15-17H2,1-2H3,(H,32,35)/t19-,22+,25-/m1/s1 |
InChI Key |
IGVYCVBUHQMNRZ-RZTXVSJASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2CNC2)C(=O)N[C@H](C)C3=CC=CC(=C3)C4=CC=C(S4)CN[C@H]5CC[C@H](C5)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCC(C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)


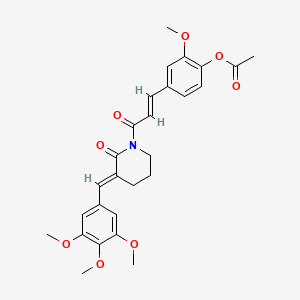
![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
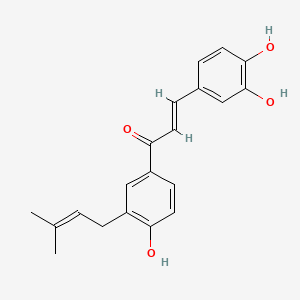
![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)
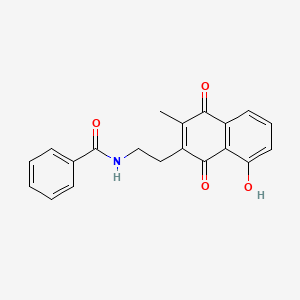
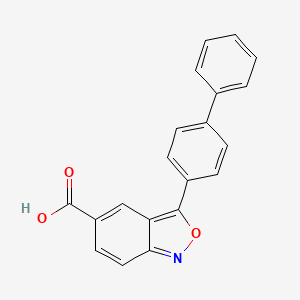

![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
